Cas no 1959986-65-2 (1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid)

1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid structure
1959986-65-2 structure
商品名:1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
CAS番号:1959986-65-2
MF:C12H13N3O3
メガワット:247.249922513962
CID:6383328
PubChem ID:105844129

1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1959986-65-2
    • EN300-6750258
    • 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
    • インチ: 1S/C12H13N3O3/c1-18-8-5-7(6-8)15-11-9(12(16)17)3-2-4-10(11)13-14-15/h2-4,7-8H,5-6H2,1H3,(H,16,17)
    • InChIKey: BCGIIBPQBGEVKE-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CC(C1)N1C2C(C(=O)O)=CC=CC=2N=N1

計算された属性

  • せいみつぶんしりょう: 247.09569129g/mol
  • どういたいしつりょう: 247.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 77.2Ų

1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6750258-2.5g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
2.5g
$3611.0 2023-05-29
Enamine
EN300-6750258-10.0g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
10g
$7927.0 2023-05-29
Enamine
EN300-6750258-0.05g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
0.05g
$1549.0 2023-05-29
Enamine
EN300-6750258-5.0g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
5g
$5345.0 2023-05-29
Enamine
EN300-6750258-0.1g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
0.1g
$1623.0 2023-05-29
Enamine
EN300-6750258-0.5g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
0.5g
$1770.0 2023-05-29
Enamine
EN300-6750258-1.0g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
1g
$1844.0 2023-05-29
Enamine
EN300-6750258-0.25g
1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid
1959986-65-2
0.25g
$1696.0 2023-05-29

1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid 関連文献

1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1959986-65-2 and Product Name: 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid

The compound identified by the CAS number 1959986-65-2 and the product name 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a 3-methoxycyclobutyl moiety and a benzotriazole core suggests unique electronic and steric properties that make it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic efficacy. The benzotriazole scaffold, in particular, has been extensively studied for its antimicrobial, antiviral, and anticancer properties. The incorporation of a 3-methoxycyclobutyl group into this framework introduces additional functionality that can modulate the compound's interactions with biological targets. This structural feature may enhance binding affinity or alter metabolic stability, making it an attractive candidate for drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The carboxylic acid group at the 7-position of the benzotriazole ring provides a versatile handle for further chemical modification. This allows chemists to explore various derivatization strategies, such as esterification or amidation, to tailor the compound's pharmacokinetic and pharmacodynamic properties. Such modifications are crucial for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging techniques such as molecular docking and quantum mechanical calculations, researchers can gain insights into how this compound might interact with biological targets like enzymes or receptors. These studies have suggested that the 3-methoxycyclobutyl group may play a critical role in stabilizing binding interactions, potentially leading to higher efficacy compared to related compounds without this substituent.

The synthesis of 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid presents an intriguing challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques like transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in assembling the benzotriazole core and the cyclobutyl moiety. These methods not only improve yield but also allow for greater control over regioselectivity, which is essential for producing high-purity compounds.

In vitro studies have begun to elucidate the biological activity of this compound. Preliminary results indicate that it exhibits promising properties in terms of cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve interference with key cellular pathways involved in proliferation and survival. Additionally, the compound shows moderate inhibitory activity against specific enzymes implicated in inflammatory responses. These findings underscore its potential as a lead compound for further development into therapeutic agents.

The pharmacokinetic profile of 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid is another critical area of investigation. Understanding how the body processes this compound is essential for determining appropriate dosing regimens and predicting side effects. Initial pharmacokinetic studies suggest that it exhibits reasonable oral bioavailability and moderate metabolic stability. However, further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized how new compounds are identified and optimized. By analyzing vast datasets of chemical structures and biological activities, these technologies can predict which modifications are most likely to enhance a compound's therapeutic potential. In the case of 1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid, AI-driven virtual screening has identified several promising derivatives that may exhibit improved efficacy or reduced toxicity.

The future direction of research on this compound involves both experimental validation and theoretical exploration. Experimentalists are tasked with synthesizing analogs based on computational predictions and testing their biological activity in vitro and in vivo. Simultaneously, theoreticians are using advanced computational methods to model molecular interactions at an atomic level. This combined approach will provide a comprehensive understanding of how this molecule functions at both the molecular and systems levels.

In conclusion,1-(3-methoxycyclobutyl)-1H-1,2,3-benzotriazole-7-carboxylic acid represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential as a lead compound for drug development is significant due to its unique chemical features and promising preliminary biological activity. As research continues to uncover more about its mechanisms of action and optimize its pharmacokinetic profile,this compound holds great promise for contributing to advancements in medicinal chemistry.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd